molecular formula C14H12N4O2 B14133057 Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate CAS No. 78750-77-3

Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate

Cat. No.: B14133057
CAS No.: 78750-77-3
M. Wt: 268.27 g/mol
InChI Key: RXJXVKYRPLLERS-UHFFFAOYSA-N
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Description

Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate is a heterocyclic compound that contains a triazole ring fused to a pyridine ring, with an ethyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 3-aminopyridine and sodium azide under cyclization conditions to yield the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Azides or other substituted derivatives.

Scientific Research Applications

Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to the desired therapeutic effects . The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity

Properties

CAS No.

78750-77-3

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

ethyl 4-(triazolo[4,5-b]pyridin-3-yl)benzoate

InChI

InChI=1S/C14H12N4O2/c1-2-20-14(19)10-5-7-11(8-6-10)18-13-12(16-17-18)4-3-9-15-13/h3-9H,2H2,1H3

InChI Key

RXJXVKYRPLLERS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=N2

Origin of Product

United States

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